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Compound of Interest

Compound Name: (R)-3-Phenylpiperazin-2-one

Cat. No.: B1387759 Get Quote

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of

numerous therapeutic agents with applications ranging from antipsychotics to anticancer

treatments.[1][2][3] Its prevalence is due to its versatile structure, which allows for substitution

at two nitrogen atoms, and its favorable pharmacokinetic properties, often enhancing the water

solubility of drug candidates.[2][4] Within this important class of compounds, chiral

piperazinones represent a critical subset of building blocks. The introduction of stereocenters

allows for precise three-dimensional arrangements of functional groups, which is paramount for

achieving selective interactions with biological targets like enzymes and receptors.

This guide focuses on (R)-3-Phenylpiperazin-2-one, a key chiral intermediate valued for its

role in the asymmetric synthesis of complex, pharmacologically active molecules.[5] We will

provide an in-depth exploration of its structure, stereochemistry, synthesis, and applications,

offering a technical resource for researchers and scientists in drug development.
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Property Value Source

CAS Number 1240585-54-9 [6][7]

Molecular Formula C₁₀H₁₂N₂O [6][8]

Molecular Weight 176.22 g/mol [6][8]

Topological Polar Surface Area

(TPSA)
41.13 Å² [6]

LogP 0.4471 [6]

SMILES
O=C1NCCN[C@@H]1C2=CC

=CC=C2
[6]

PART 1: Molecular Structure and Stereochemistry
The fundamental structure of (R)-3-Phenylpiperazin-2-one consists of a six-membered

piperazin-2-one ring. This heterocyclic system contains two nitrogen atoms at positions 1 and 4

and a carbonyl group at position 2. A phenyl group is attached to the carbon at the 3-position.

The Chiral Center: The (R)-Configuration
The defining feature of this molecule is its stereochemistry. The carbon atom at the 3-position

(C3) is a chiral center, meaning it is attached to four different substituent groups:

The nitrogen atom at position 4 (N4) of the ring.

The carbonyl carbon at position 2 (C2) of the ring.

A phenyl group.

A hydrogen atom.

The designation (R) refers to the specific spatial arrangement of these groups, as determined

by the Cahn-Ingold-Prelog (CIP) priority rules. When viewing the molecule with the lowest

priority group (the hydrogen atom) pointing away from the observer, the remaining groups—

ordered from highest to lowest priority (N4 > Phenyl > C2)—are arranged in a clockwise
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direction. This specific enantiomeric form is crucial, as the biological activity of a final drug

compound often depends on the precise stereochemistry of its intermediates.

Caption: 2D structure of (R)-3-Phenylpiperazin-2-one with the chiral center at C3 marked (*).

PART 2: Stereoselective Synthesis
Producing enantiomerically pure (R)-3-Phenylpiperazin-2-one is essential for its use in

pharmaceutical development. Asymmetric synthesis methods are employed to control the

stereochemical outcome and avoid the formation of the undesired (S)-enantiomer.[5] A

common and effective strategy involves a reductive amination followed by cyclization, starting

from a protected ethanolamine and a chiral amino acid ester.[9]

Rationale for the Synthetic Pathway
The logic of this synthetic approach is to introduce the desired stereochemistry early and

preserve it throughout the reaction sequence.

Starting with a Chiral Precursor: The use of an (R)-configured amino acid derivative, such as

(R)-phenylglycine methyl ester, installs the chiral center at the outset. This is a robust

strategy for ensuring the final product has the correct absolute stereochemistry.

Protecting Groups: A protecting group, such as carbobenzoxy (Cbz), is used on the

ethanolamine nitrogen. This prevents unwanted side reactions during the initial oxidation

step and is readily removed under conditions that facilitate the final cyclization.

Controlled Reductive Amination: The reaction between the aldehyde (formed from

ethanolamine) and the chiral amino acid ester is performed under reductive conditions (e.g.,

using a borohydride reagent). This step must be carefully controlled to prevent the reduction

of the aldehyde before it can react to form the diamine intermediate.[9]

Deprotection and Cyclization: The final step involves removing the Cbz protecting group via

catalytic hydrogenation (e.g., using Pd/C and H₂). The newly freed amine then undergoes an

intramolecular cyclization by attacking the ester carbonyl, releasing methanol and forming

the stable six-membered piperazinone ring.[9]

Synthetic Workflow Diagram
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Caption: A generalized workflow for the asymmetric synthesis of (R)-3-Phenylpiperazin-2-one.

Experimental Protocol: A Representative Synthesis
The following protocol is a representative method adapted from established procedures for

synthesizing chiral piperazinones.[9]

Step 1: Synthesis of N-Cbz-aminoacetaldehyde

Dissolve N-Cbz-ethanolamine (1 equivalent) in a suitable solvent such as dichloromethane

(DCM).

Cool the solution to 0 °C in an ice bath.

Add an oxidizing agent, such as Dess-Martin periodinane (1.1 equivalents), portion-wise

while maintaining the temperature.

Stir the reaction mixture at 0 °C for 1-2 hours until the starting material is consumed

(monitored by TLC).

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry

over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude
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aldehyde, which is used immediately in the next step.

Step 2: Synthesis of the Chiral Diamine Intermediate

Dissolve (R)-phenylglycine methyl ester hydrochloride (1 equivalent) and a base like

triethylamine (1.1 equivalents) in an alcohol solvent (e.g., methanol) at -10 °C.

Add the crude N-Cbz-aminoacetaldehyde from the previous step to the solution.

Stir for 30 minutes, then add a reducing agent such as sodium cyanoborohydride (1.2

equivalents) portion-wise, ensuring the temperature remains between -10 °C and 0 °C.

Allow the reaction to stir for 12-18 hours, gradually warming to room temperature.

Concentrate the mixture, redissolve in ethyl acetate, wash with water and brine, and dry over

anhydrous sodium sulfate.

Purify the crude product by silica gel column chromatography to obtain the pure chiral

diamine derivative.

Step 3: Synthesis of (R)-3-Phenylpiperazin-2-one

Dissolve the purified diamine intermediate (1 equivalent) in methanol.

Add Palladium on carbon (10% Pd/C, ~5 mol%) to the solution.

Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator)

at room temperature.

Stir vigorously for 4-6 hours until deprotection and cyclization are complete (monitored by

TLC or LC-MS).

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

Concentrate the filtrate under reduced pressure. The resulting crude product can be purified

by recrystallization or silica gel column chromatography to yield pure (R)-3-Phenylpiperazin-
2-one as a solid.
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PART 3: Applications in Drug Development
(R)-3-Phenylpiperazin-2-one is not typically a pharmacologically active agent itself. Instead, it

serves as a high-value chiral building block for constructing more complex molecules. The

piperazine scaffold is a well-established pharmacophore, and derivatives have shown a wide

range of activities, including antidepressant, antiarrhythmic, and hypotensive effects.[2][10]

The strategic value of this intermediate lies in its pre-defined stereochemistry and its two

reactive nitrogen atoms, which can be further functionalized.

N1 Position: The secondary amine at the N1 position can be alkylated, acylated, or used in

reductive amination reactions to append various side chains, which can modulate the

compound's pharmacological profile and physical properties.

N4 Position: The amide nitrogen at the N4 position is less reactive but can be modified under

certain conditions or can participate in hydrogen bonding within a receptor's active site.

This scaffold is a key component in the synthesis of compounds targeting the central nervous

system, as many phenylpiperazine derivatives interact with neurotransmitter receptors like

serotonin (5-HT) and dopamine receptors.[1][10] Its rigid, chiral structure allows medicinal

chemists to design ligands with high affinity and selectivity for their intended biological targets,

which is a fundamental goal in modern drug discovery.[3][4]

Conclusion
(R)-3-Phenylpiperazin-2-one is a structurally significant and synthetically valuable chiral

building block. Its well-defined stereochemistry at the C3 position, combined with the versatile

piperazinone core, makes it an indispensable tool for medicinal chemists. The asymmetric

synthesis routes, which rely on the use of chiral precursors and controlled reaction conditions,

provide reliable access to this enantiomerically pure intermediate. As the demand for highly

specific and potent therapeutics continues to grow, the importance of such precisely crafted

molecular scaffolds in the drug development pipeline is only set to increase.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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